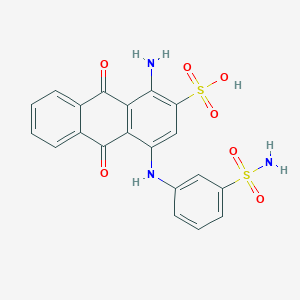
1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is synthesized through a multi-step process. In
作用机制
The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is not fully understood. However, it has been suggested that 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one exerts its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one may reduce the activity of neurons and thereby exert its anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been shown to affect various biochemical and physiological processes in the body. For instance, 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which suggests that 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one may possess anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one in lab experiments is its ability to modulate the activity of GABA receptors, which makes it a valuable tool for studying the role of GABA in various physiological and pathological conditions. Moreover, 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been shown to exhibit a relatively low toxicity profile, which makes it a safer alternative to other compounds that affect GABAergic neurotransmission. However, one of the limitations of using 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one in lab experiments is its limited solubility in water, which may pose challenges in its formulation and administration.
未来方向
There are several future directions for the research on 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one. One of the most promising areas of research is the development of new drugs based on the structure of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one for the treatment of various neurological disorders, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one and its effects on various biochemical and physiological processes. Furthermore, the development of new methods for the synthesis and formulation of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one may help overcome its limitations and expand its potential applications in scientific research.
合成方法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one involves a multi-step process that starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride, followed by the addition of 4-pyridinecarboxylic acid hydrazide. The resulting compound is then subjected to a cyclization reaction with the help of acetic anhydride, which yields 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one.
科学研究应用
1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Moreover, 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has also been shown to possess anti-tumor and anti-inflammatory activities. These properties make 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one a promising candidate for the development of new drugs to treat various neurological disorders, cancer, and inflammatory diseases.
属性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-11-7-17-14(18-8-11)20-6-5-19(9-12(20)21)13(22)10-1-3-16-4-2-10/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRJOYDFFPRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=NC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)
![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)
![Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2657314.png)


![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657322.png)

![Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2657328.png)
![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2657335.png)